molecular formula C19H28ClN3O B5460936 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclohexylacetamide

2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclohexylacetamide

Cat. No. B5460936
M. Wt: 349.9 g/mol
InChI Key: YUTSQQUUCZRSJO-UHFFFAOYSA-N
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Description

The compound "2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclohexylacetamide" belongs to a class of chemical entities known for their versatile pharmacological potential. This class of compounds has been explored for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties, due to their structural diversity and ability to interact with biological targets.

Synthesis Analysis

The synthesis of similar piperazinyl acetamides typically involves multi-step chemical reactions, including acylation, amidation, and substitution reactions. For example, the synthesis of related compounds has been achieved by reacting piperazine with chloroacetyl chlorides followed by coupling with different aryl or aliphatic amines under specific conditions to introduce the desired side chains (Shibuya et al., 2018).

Mechanism of Action

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail .

properties

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O/c20-17-8-6-16(7-9-17)14-22-10-12-23(13-11-22)15-19(24)21-18-4-2-1-3-5-18/h6-9,18H,1-5,10-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTSQQUUCZRSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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